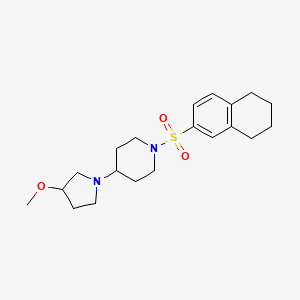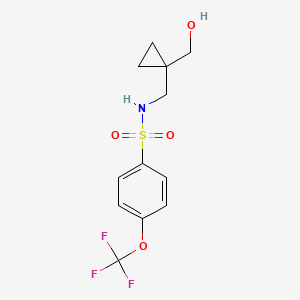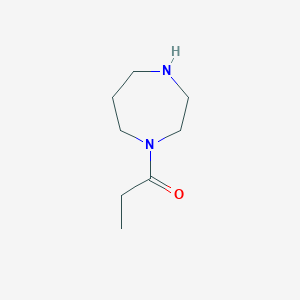
1-(1,4-Diazepan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,4-Diazepan-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is also known as 1-propionyl-1,4-diazepane . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “1-(1,4-Diazepan-1-yl)propan-1-one” is 1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(1,4-Diazepan-1-yl)propan-1-one” is a liquid at room temperature . It has a molecular weight of 156.23 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have been actively exploring the synthesis and structural properties of 1,4-Diazepan derivatives due to their wide range of therapeutic applications. These compounds, including variations like "1,4-Diazepan-5-one derivatives," have been synthesized and characterized through techniques such as X-ray crystallography. The structures of these compounds, often exhibiting chair and boat conformations, provide foundational knowledge for further medicinal chemistry applications (Velusamy et al., 2015). Additionally, the synthesis of diazepines with specific substituents has been reported, offering a facile approach to new derivatives, which are essential for understanding their interactions with biological targets (Ahumada et al., 2016).
Biological and Medicinal Applications
Diazepine derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and potential inhibitory effects against specific proteins. Synthesis and evaluation of 1,4-diazepine derivatives have demonstrated their potential as antimicrobial and anticancer agents, with specific compounds showing significant activity in in vitro studies. These findings highlight the therapeutic potential of diazepine derivatives in developing new treatments (Verma et al., 2015). Moreover, 1,3-Diazepine, a closely related scaffold, has been recognized for its prevalence in several biologically active compounds and FDA-approved drugs, underscoring the importance of this structural motif in medicinal chemistry (Malki et al., 2021).
Innovative Synthetic Approaches
Innovations in synthetic methodologies for diazepine derivatives have been explored, such as the use of multicomponent reactions followed by intramolecular nucleophilic substitution. This approach enables the efficient synthesis of sulfonyl diazepan-5-ones and their benzo-fused derivatives, showcasing the versatility of synthetic strategies in accessing diverse diazepine scaffolds (Banfi et al., 2007).
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKZEUBUDXELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

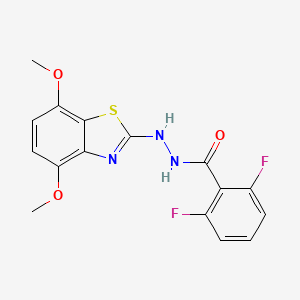
![2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2607640.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)
![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)
![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)

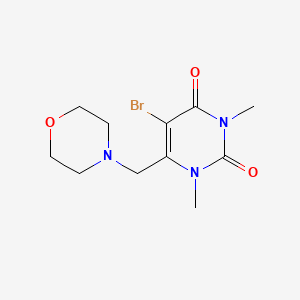

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)
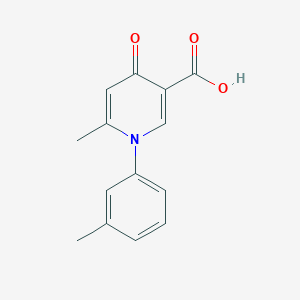
![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)
